1-(4-Fluorophenyl)-2-phenylethan-1-amine
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Overview
Description
1-(4-Fluorophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-phenylethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the reductive amination of 4-fluorobenzaldehyde with phenethylamine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-2-phenylethanone.
Reduction: 1-(4-Fluorophenyl)-2-phenylethanol.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenylethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylethan-1-amine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems by acting as a ligand for specific receptors. The compound may also influence intracellular signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluoromethamphetamine: Another psychoactive compound with similar properties.
Uniqueness: 1-(4-Fluorophenyl)-2-phenylethan-1-amine is unique due to its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14FN |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChI Key |
LYNHBBICXLUZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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